3-(3-Benzofuran-2-yl-1-phenyl-1H-pyrazol-4-yl)-acrylic acid
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Overview
Description
3-(3-Benzofuran-2-yl-1-phenyl-1H-pyrazol-4-yl)-acrylic acid is a complex organic compound that features a benzofuran ring fused with a pyrazole ring and an acrylic acid moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Benzofuran-2-yl-1-phenyl-1H-pyrazol-4-yl)-acrylic acid typically involves multiple steps. One common method starts with the condensation of 1-(benzofuran-2-yl)ethanone and phenylhydrazine in the presence of a catalytic amount of glacial acetic acid in ethanol under reflux conditions. This reaction forms 3-(benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde, which is then subjected to Vilsmeier-Haack formylation to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-Benzofuran-2-yl-1-phenyl-1H-pyrazol-4-yl)-acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(3-Benzofuran-2-yl-1-phenyl-1H-pyrazol-4-yl)-acrylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biological assays to investigate its effects on various cell lines.
Industry: The compound’s derivatives are explored for their potential use in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(3-Benzofuran-2-yl-1-phenyl-1H-pyrazol-4-yl)-acrylic acid involves its interaction with molecular targets such as EGFR. The compound binds to the active site of EGFR, inhibiting its kinase activity and thereby preventing the proliferation of cancer cells . This inhibition is achieved through hydrogen bonding and hydrophobic interactions with key amino acids in the EGFR active site.
Comparison with Similar Compounds
Similar Compounds
- 3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde
- 2-((3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazinyl-4-phenylthiazole
Uniqueness
3-(3-Benzofuran-2-yl-1-phenyl-1H-pyrazol-4-yl)-acrylic acid is unique due to its combination of benzofuran and pyrazole rings with an acrylic acid moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C20H14N2O3 |
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Molecular Weight |
330.3 g/mol |
IUPAC Name |
3-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]prop-2-enoic acid |
InChI |
InChI=1S/C20H14N2O3/c23-19(24)11-10-15-13-22(16-7-2-1-3-8-16)21-20(15)18-12-14-6-4-5-9-17(14)25-18/h1-13H,(H,23,24) |
InChI Key |
RPBVHEVTQXVWDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC4=CC=CC=C4O3)C=CC(=O)O |
Origin of Product |
United States |
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